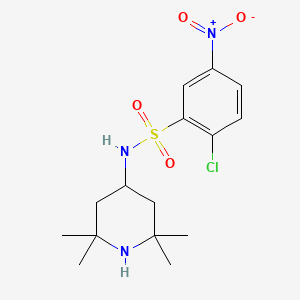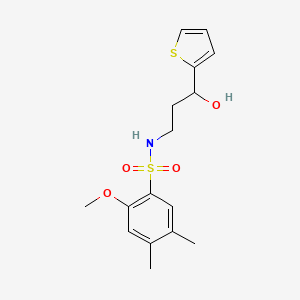
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes. The papers provided discuss different sulfonamide derivatives and their biochemical evaluations, enzyme inhibitory kinetics, and structure-activity relationships, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, the reaction was initiated by combining 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure of the compound would likely show characteristic signals for the sulfonamide group, methoxy groups, and the thiophenyl moiety.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers do not directly discuss the chemical reactions of the specific compound , but they do provide insights into the reactivity of similar sulfonamide compounds. For example, the inhibitory effects of these compounds on enzymes such as kynurenine 3-hydroxylase and acetylcholinesterase have been evaluated . These interactions are crucial for their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profiles. For instance, poor water solubility was noted for a specific sulfonamide derivative, which necessitated its delivery in a formulation . This highlights the importance of optimizing such properties to improve the therapeutic potential of these compounds. The compound "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" would require a similar analysis to determine its solubility, stability, and overall suitability for drug development.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer
- A study highlighted the synthesis and characterization of new benzenesulfonamide derivatives, including zinc phthalocyanine substituted with benzenesulfonamide groups. These compounds exhibit excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Research into benzenesulfonamides as enzyme inhibitors revealed their potential as high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway's modulation has implications for treating neurological disorders and understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
- A study on sulfonamide-focused libraries showed that certain compounds, like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have potent cell cycle inhibitory effects and have progressed to clinical trials as antitumor agents. Their antiproliferative properties highlight the crucial pharmacophore structure and drug-sensitive cellular pathways, providing insights for cancer therapeutic development (Owa et al., 2002).
Second-order Nonlinear Optics
- The synthesis and characterization of thienyl-substituted pyridinium salts, including benzenesulfonamide derivatives, demonstrated their potential in second-order nonlinear optical (NLO) applications. These compounds showed significant second harmonic generation efficiency, making them suitable for photonic and optoelectronic devices (Li et al., 2012).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-11-9-14(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)15-5-4-8-22-15/h4-5,8-10,13,17-18H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNISPSWHLUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)
![5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2543075.png)

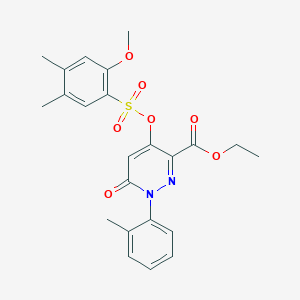
![N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2543080.png)
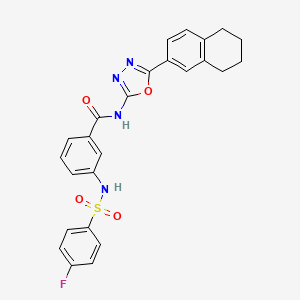
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2543084.png)
![(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2543089.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)
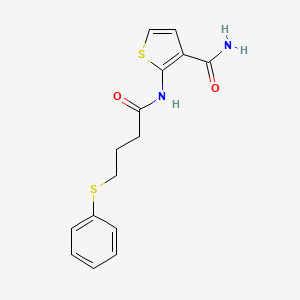


![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
